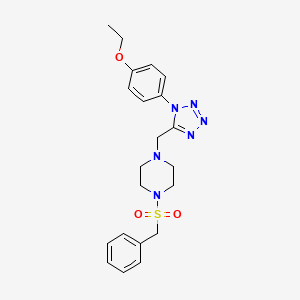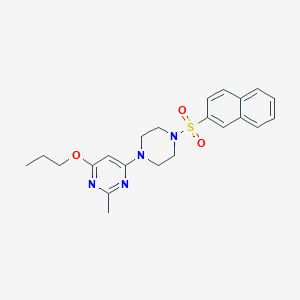
2-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-propoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-propoxypyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as MPTP, is a pyrimidine derivative that has been studied for its ability to modulate certain biochemical and physiological processes in the body.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
This compound has been studied for its potential anti-fibrotic activities. Pyrimidine derivatives, including this compound, have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture mediums, indicating their potential as novel anti-fibrotic drugs .
Antimicrobial Applications
Pyrimidine moieties are known to exhibit a wide range of pharmacological activities, including antimicrobial properties. The structural design of pyrimidine derivatives can lead to the development of new antimicrobial agents .
Antiviral Properties
The pyrimidine core structure is also associated with antiviral activities. Compounds containing this moiety could be designed to target various viral infections, providing a pathway for the development of new antiviral drugs .
Antitumor Potential
Research has indicated that pyrimidine derivatives can have antitumor properties. The compound could be synthesized and evaluated for its efficacy against cancer cell lines, contributing to cancer research and therapy .
Pharmacological Significance in Biochemistry
In biochemistry, the compound’s derivatives could be synthesized and screened for a variety of biological activities, such as anti-HIV activity, which could lead to the development of new therapeutic agents .
Molecular Biology Research
The compound could be used in molecular biology to study the effects of pyrimidine derivatives on cellular processes, potentially leading to insights into cell regulation and the development of new molecular biology tools .
Chemical Engineering Applications
In the field of chemical engineering, the compound could be employed in the synthesis of novel heterocyclic compounds with potential biological activities. This could aid in the creation of diverse libraries of compounds for further research and development .
Coordination Chemistry
Due to the flexibility of the compound’s structure, it could serve as a ligand in coordination chemistry, allowing for the exploration of its binding properties with various metals and the development of metal complexes with potential applications .
Eigenschaften
IUPAC Name |
2-methyl-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-6-propoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-3-14-29-22-16-21(23-17(2)24-22)25-10-12-26(13-11-25)30(27,28)20-9-8-18-6-4-5-7-19(18)15-20/h4-9,15-16H,3,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUFZWZLNUROMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

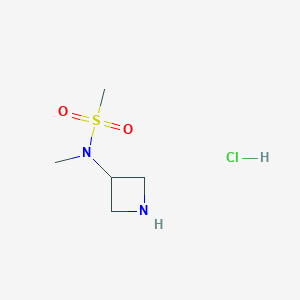
![5-{[(4-Chlorophenyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B2962780.png)

![3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B2962784.png)

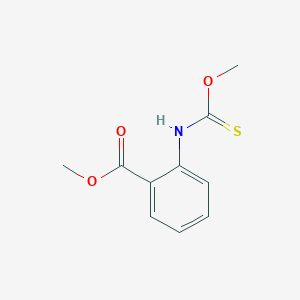
![5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline](/img/structure/B2962788.png)
![2-Oxabicyclo[3.1.1]heptan-4-one](/img/structure/B2962790.png)


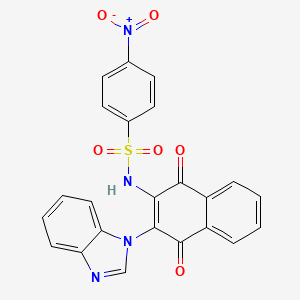
![2-(4-ethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2962794.png)
